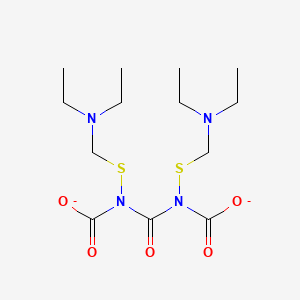

Bis(((diethylamino)methyl)thio)diimidotricarbonate

Description

Bis(((diethylamino)methyl)thio)diimidotricarbonate is a sulfur- and nitrogen-containing compound characterized by a central diimidotricarbonate core flanked by two ((diethylamino)methyl)thio groups. The diethylamino groups likely enhance lipophilicity and basicity, while the thioether moieties may contribute to redox activity or metal coordination .

Properties

CAS No. |

84522-25-8 |

|---|---|

Molecular Formula |

C13H24N4O5S2-2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-[carboxylato(diethylaminomethylsulfanyl)carbamoyl]-N-(diethylaminomethylsulfanyl)carbamate |

InChI |

InChI=1S/C13H26N4O5S2/c1-5-14(6-2)9-23-16(12(19)20)11(18)17(13(21)22)24-10-15(7-3)8-4/h5-10H2,1-4H3,(H,19,20)(H,21,22)/p-2 |

InChI Key |

VCAGDLSXJXLQAY-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)CSN(C(=O)N(C(=O)[O-])SCN(CC)CC)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(((diethylamino)methyl)thio)diimidotricarbonate typically involves the reaction of diethylamino compounds with thio and diimidotricarbonate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of Bis(((diethylamino)methyl)thio)diimidotricarbonate may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bis(((diethylamino)methyl)thio)diimidotricarbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the reaction products can be found in chemical research publications .

Scientific Research Applications

Bis(((diethylamino)methyl)thio)diimidotricarbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(((diethylamino)methyl)thio)diimidotricarbonate involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound

- Key groups: Diethylamino (electron-donating, basic). Thioether (S–C bonds, moderate stability, redox-active).

Analog 1: Bis{[(2-chloroethyl)thio]methyl} Ether ()

- Key groups :

- Chloroethyl (electron-withdrawing, electrophilic).

- Thioether (similar to target).

- Ether backbone (less reactive than carbonate).

- Comparison: The chloroethyl groups in this compound enable nucleophilic substitution reactions, unlike the diethylamino groups in the target, which favor protonation or hydrogen bonding. The ether backbone may offer lower thermal stability compared to the carbonate core .

Analog 2: m-TDA Mixture ()

- Key groups :

- Methyl-substituted aromatic diamines (high reactivity in polyurethane/polyurea synthesis).

- Comparison: m-TDA’s aromatic amines are more nucleophilic than the target’s aliphatic diethylamino groups, making it superior for crosslinking polymers. The target’s sulfur content may confer UV resistance, unlike m-TDA’s purely hydrocarbon structure .

Analog 3: Dimethylamino Compounds ()

- Key groups: Dimethylamino (smaller alkyl groups, higher solubility in polar solvents).

- Higher lipophilicity from ethyl groups may improve membrane permeability in drug design .

Physicochemical and Application-Based Comparison

Research Findings and Trends

- Steric Effects: Diethylamino groups in the target compound may hinder its efficacy in cross-coupling reactions compared to dimethylamino analogs, as seen in ’s Suzuki reaction studies .

- Thioether Reactivity: The thioether linkages in the target and ’s compound both exhibit moderate oxidation resistance but differ in electrophilicity (chloroethyl vs. diethylamino substituents) .

- Polymer Compatibility: The carbonate backbone of the target could rival m-TDA in polyurethane applications if paired with isocyanates, though its sulfur content might introduce novel rheological properties .

Biological Activity

Bis(((diethylamino)methyl)thio)diimidotricarbonate is a complex organic compound with a unique molecular structure that includes diethylamino groups, thioether linkages, and a diimidotricarbonate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of Bis(((diethylamino)methyl)thio)diimidotricarbonate indicates a sophisticated arrangement that enables diverse interactions with biological systems. The presence of diethylamino groups suggests potential for interaction with biological receptors, while the thioether linkages may enhance its reactivity with nucleophiles and electrophiles.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₆S |

| Structure Type | Diimidocarbonate with thioether functionalities |

| Notable Features | Reactive thioether groups, potential for hydrolysis |

Biological Activity

Research indicates that Bis(((diethylamino)methyl)thio)diimidotricarbonate exhibits significant biological activity, particularly as a potential antimicrobial agent. Its ability to interact with various biological targets positions it as a candidate for drug development.

Antimicrobial Potential

Studies have shown that compounds similar to Bis(((diethylamino)methyl)thio)diimidotricarbonate possess antimicrobial properties. The unique structural features may contribute to its effectiveness against a range of pathogens. Preliminary data suggest that it could inhibit bacterial growth, making it a lead compound for developing new antimicrobial agents.

The proposed mechanism involves the hydrolysis of the compound in aqueous environments, leading to the release of diethylamine and other reactive species. These products may then interact with microbial cell membranes or metabolic pathways, disrupting normal cellular functions.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of diimidocarbonates demonstrated that those with thioether linkages showed enhanced activity against Gram-positive bacteria. The results indicated a correlation between structural complexity and antimicrobial potency.

- Agricultural Applications : Research exploring the application of similar compounds in agricultural settings highlighted their effectiveness as biocides. The thioether functionality appears to play a crucial role in their ability to target plant pathogens.

Comparative Analysis

To better understand the unique properties of Bis(((diethylamino)methyl)thio)diimidotricarbonate, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Diethylaminomethylthioacetamide | Thioether | Similar thioether characteristics |

| Bis(methylthio)methane | Thioether | Simpler structure but related reactivity |

| Diimidodicarbonate derivatives | Imidocarbonate | Shares imido functionality but lacks thio groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.